Product packaging for 8-Benzyloxy-7-fluoro-2-methoxy-quinoline(Cat. No.:)

8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Cat. No.: B13935176
M. Wt: 283.30 g/mol
InChI Key: GCEGNVFTHMSLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is recognized for its versatile pharmacological profile, and strategic substitutions on the core structure can profoundly influence biological activity and physicochemical properties . The specific pattern of benzyloxy, fluoro, and methoxy substituents on this compound suggests its potential as a key intermediate or lead structure for developing novel therapeutic agents. Quinoline derivatives are extensively investigated for their potent biological activities, particularly in infectious disease and oncology research . Recent studies on structurally similar fluoroquinoline compounds have demonstrated excellent antimicrobial properties. For instance, novel 8-fluoro-2-methylquinoline derivatives have shown promising in vitro antibacterial activity against strains such as Proteus mirabilis and Bacillus subtilis , as well as significant antifungal and excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . Furthermore, the benzyloxy group is a common feature in bioactive molecules, often serving as a protecting group that can be modified to fine-tune a compound's activity and selectivity . The presence of the fluorine atom, a hallmark of modern medicinal chemistry, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets . Beyond antimicrobial applications, the quinoline core is a privileged structure in anticancer research. Numerous quinoline-based compounds, such as camptothecin and its derivatives, exert their effects through mechanisms like topoisomerase I inhibition, disrupting DNA replication in cancer cells . Other derivatives have been shown to modulate various oncogenic signaling pathways, induce apoptosis, and inhibit angiogenesis . This compound is offered as a high-purity chemical tool for research and development purposes. It is intended for use in screening assays, as a building block in synthetic chemistry for the creation of more complex molecules, and for structure-activity relationship (SAR) studies to explore new therapeutic opportunities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14FNO2 B13935176 8-Benzyloxy-7-fluoro-2-methoxy-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

7-fluoro-2-methoxy-8-phenylmethoxyquinoline

InChI

InChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GCEGNVFTHMSLPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1

Origin of Product

United States

Contextual Framework and Research Significance of Quinoline Derivatives

Historical Trajectory and Evolution of Quinoline (B57606) Scaffolds in Chemical Science

The story of quinoline began in 1834 when it was first isolated from coal tar. beilstein-journals.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly captured the attention of chemists. nih.gov Its presence in natural alkaloids, most notably quinine (B1679958) from the bark of the Cinchona tree, which was instrumental in combating malaria, solidified its significance in the scientific community. mdpi.com This historical connection to a pivotal therapeutic agent spurred extensive research into the synthesis and properties of quinoline and its analogues. tandfonline.com

Over the decades, the field has evolved from the isolation and characterization of naturally occurring quinolines to the development of sophisticated synthetic methodologies. These advancements have enabled the precise and efficient construction of a vast library of functionalized quinoline derivatives, each with the potential for unique chemical and biological properties. nih.gov

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the bicyclic system, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.gov

The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a basic nitrogen atom, contribute to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This has led to the successful development of quinoline-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. mdpi.comnih.govsmolecule.com

The strategic functionalization of the quinoline core is a key driver of innovation in chemical research. By introducing various substituents onto the quinoline ring, chemists can systematically modulate the molecule's properties to achieve desired outcomes. This approach has been instrumental in the discovery of novel therapeutic agents, the development of advanced materials, and the creation of new catalysts and ligands for organic synthesis. nih.gov

The ability to tailor the physicochemical and biological profiles of quinoline derivatives through targeted functionalization has made them indispensable tools in modern drug discovery and development. Researchers continue to explore new synthetic routes to access novel quinoline analogues and to investigate the structure-activity relationships (SAR) that govern their biological effects. tandfonline.comrsc.org

The Emergence of Benzyloxy-, Fluoro-, and Methoxy-Substituted Quinoline Derivatives in Contemporary Research

In the vast landscape of functionalized quinolines, derivatives bearing benzyloxy, fluoro, and methoxy (B1213986) groups have garnered significant attention in recent years. The specific placement of these substituents on the quinoline scaffold can profoundly influence the molecule's conformation, electronic distribution, and metabolic stability, thereby imparting unique biological activities.

The introduction of benzyloxy, fluoro, and methoxy groups at the C-8, C-7, and C-2 positions of the quinoline ring is a deliberate strategy rooted in established medicinal chemistry principles. Each substituent is chosen for its potential to confer specific advantageous properties to the parent molecule.

C-8 Benzyloxy Group: The bulky benzyloxy group at the C-8 position can serve multiple purposes. It can act as a protecting group for the 8-hydroxyquinoline (B1678124) moiety, which is a known chelating agent and possesses a wide range of biological activities. nih.gov The introduction of this group can also enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the benzyloxy group can engage in specific hydrophobic interactions with biological targets. Research on 8-benzyloxy-substituted quinoline ethers has demonstrated their potential as antimicrobial agents. researchgate.net

C-7 Fluoro Group: The incorporation of a fluorine atom at the C-7 position is a common tactic in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity can alter the electronic environment of the quinoline ring, influencing its reactivity and interaction with biological targets. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, often leading to improved binding affinity without a significant increase in steric bulk. Fluorine substitution can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. Studies on fluoroquinolines have shown that the position of fluorine substitution can significantly impact their biological activity, including mutagenicity. nih.gov

C-2 Methoxy Group: The methoxy group at the C-2 position can influence the molecule's electronic properties and its ability to participate in hydrogen bonding. As a hydrogen bond acceptor, the methoxy group can contribute to the binding affinity of the molecule to its target. The presence of a methoxy group can also impact the molecule's metabolic fate. The C-2 position of the quinoline ring is often susceptible to metabolic attack, and the introduction of a methoxy group can alter this susceptibility.

The combination of these three substituents at their respective positions in 8-Benzyloxy-7-fluoro-2-methoxy-quinoline suggests a rational design approach aimed at creating a molecule with a unique and potentially synergistic profile of physicochemical and biological properties.

Despite the clear rationale for the synthesis of this compound, a thorough review of the academic literature reveals a significant knowledge gap. While research exists on quinoline derivatives bearing one or two of these substituents, there is a notable absence of in-depth studies specifically focused on this particular trifunctionalized compound.

Currently, publicly available information on this compound is largely limited to its listing in chemical supplier databases. There is a lack of published research detailing its synthesis, spectroscopic characterization, physicochemical properties, and, most importantly, its biological activity profile. This represents a clear and unaddressed area in the scientific literature.

Scope and Significance of Focused Research on this compound

The identified knowledge gap underscores the need for focused research on this compound. A systematic investigation of this compound would be of significant value to the fields of organic and medicinal chemistry.

The primary scope of such research should encompass:

Development and optimization of a synthetic route to produce the compound in good yield and purity.

Comprehensive spectroscopic characterization using techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure.

Determination of key physicochemical properties , including solubility, lipophilicity (logP), and pKa.

In-depth evaluation of its biological activities across a range of relevant assays, guided by the known activities of related quinoline derivatives. This could include screening for anticancer, antimicrobial, and anti-inflammatory properties.

The significance of such research lies in its potential to uncover a novel chemical entity with valuable therapeutic or scientific applications. The unique combination of the benzyloxy, fluoro, and methoxy groups could result in a compound with enhanced potency, selectivity, or an improved pharmacokinetic profile compared to existing quinoline derivatives. Furthermore, the elucidation of its structure-activity relationships would contribute to a deeper understanding of how multisubstitution patterns on the quinoline scaffold influence biological function, thereby guiding the future design of new and more effective quinoline-based molecules.

Contribution to Synthetic Heterocyclic Chemistry

The synthesis of functionalized quinolines is a well-established yet continually evolving area of synthetic organic chemistry. Classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have long been employed for the construction of the quinoline core. However, modern synthetic chemistry has seen a surge in the development of more efficient and versatile methods, including those involving C-H bond activation and tandem cyclization strategies. These newer methods offer advantages such as milder reaction conditions, greater functional group tolerance, and improved atom economy.

The synthesis of a molecule like this compound would likely involve a multi-step process, drawing upon both classical and modern synthetic techniques. The construction of the core quinoline ring could be followed by the strategic introduction of the fluoro, methoxy, and benzyloxy groups. The precise and selective introduction of these diverse functional groups is a key aspect of modern synthetic chemistry, allowing for the expansion of chemical space and the fine-tuning of molecular properties.

Synthetic ApproachDescriptionKey Features
Classical Methods Traditional condensation reactions of anilines with α,β-unsaturated carbonyl compounds or related precursors.Well-established, often require harsh conditions.
C-H Functionalization Direct introduction of functional groups onto the quinoline ring by activating C-H bonds.High atom economy, allows for late-stage modification.
Tandem Cyclization Multi-step reactions where the final step is a cyclization to form the quinoline ring.Can create complex molecules in a single pot.
Photocatalysis Use of light to promote reactions, often under mild conditions.Green chemistry approach, enables unique transformations.

Insights into Structure-Reactivity Relationships within Functionalized Quinolines

The fluorine atom at the 7-position is an electron-withdrawing group, which can significantly alter the electron density of the quinoline ring. This can affect the nucleophilicity and electrophilicity of different positions on the ring, influencing its susceptibility to further chemical transformations. In the context of fluoroquinolone antibiotics, the fluorine atom is known to play a crucial role in their biological activity.

The methoxy group at the 2-position is an electron-donating group, which can increase the electron density of the pyridine ring of the quinoline system. This can enhance the nucleophilicity of the ring and influence its reactivity towards electrophiles.

The benzyloxy group at the 8-position is a bulky substituent that can exert significant steric hindrance, potentially directing incoming reagents to other positions on the quinoline ring. The benzylic C-H bonds of the benzyloxy group also offer a site for potential functionalization through radical or oxidative reactions. Furthermore, the benzyl (B1604629) group can be used as a protecting group for a hydroxyl function, which can be removed under specific conditions to reveal a more reactive hydroxyl group.

The interplay of these electronic and steric effects from the three different functional groups makes this compound a complex and interesting molecule from a chemical reactivity perspective. The study of such polysubstituted quinolines provides valuable insights into how different functional groups can be used to fine-tune the chemical and physical properties of the quinoline scaffold.

SubstituentPositionElectronic EffectPotential Influence on Reactivity
Fluoro7Electron-withdrawingModulates electron density of the benzene ring portion.
Methoxy2Electron-donatingIncreases nucleophilicity of the pyridine ring portion.
Benzyloxy8Electron-donating (oxygen), Sterically bulkyCan direct incoming reagents, provides a site for further functionalization.

Chemical Reactivity and Transformational Chemistry of 8 Benzyloxy 7 Fluoro 2 Methoxy Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Under acidic conditions, typically used for EAS reactions like nitration and sulfonation, the nitrogen atom is protonated, further deactivating the heterocyclic ring. Consequently, electrophilic substitution predominantly occurs on the carbocyclic (benzene) ring, specifically at positions C-5 and C-8. However, the existing substituents on 8-Benzyloxy-7-fluoro-2-methoxy-quinoline will govern the precise location of the incoming electrophile.

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the three substituents.

8-Benzyloxy Group : The benzyloxy group (-OCH₂Ph) is an ether. The oxygen atom, through its lone pairs, is a strong resonance donor (+R effect) and a weak inductive withdrawing group (-I effect). The resonance effect dominates, making it a strong activating group and an ortho, para-director. In the context of the quinoline ring, this would direct incoming electrophiles to the C-7 and C-5 positions. Since C-7 is already substituted, the primary directing influence is towards C-5.

2-Methoxy Group : The methoxy (B1213986) group (-OCH₃) is similar to the benzyloxy group, being a strong activator and an ortho, para-director due to its dominant +R effect. However, it is located on the electron-deficient pyridine ring. While it activates the pyridine ring relative to an unsubstituted one, this part of the molecule generally remains less reactive towards electrophiles than the carbocyclic ring, especially under acidic conditions.

Combined Effect : The directing effects of the substituents must be considered in concert. The 8-benzyloxy group is a powerful activating group that strongly directs substitution to the C-5 position. The 7-fluoro group deactivates the ring but directs towards the C-6 position. The pyridine ring is generally disfavored for electrophilic attack.

Therefore, the most likely position for electrophilic aromatic substitution is the C-5 position . The strong activating and directing effect of the 8-benzyloxy group is expected to be the dominant factor, overriding the deactivating nature of the fluoro group and its directive influence towards C-6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluencePredicted Major Substitution Site
8-BenzyloxyC-8Activating (+R > -I)ortho, para (to C-7 and C-5)C-5
7-FluoroC-7Deactivating (-I > +R)ortho, para (to C-8 and C-6)
2-MethoxyC-2Activating (+R > -I)ortho, para (on pyridine ring)

While specific experimental studies on the nitration, sulfonation, and halogenation of this compound are not extensively reported, predictions can be made based on the reactivity of related quinoline derivatives. These reactions are typically performed under strong acidic conditions.

Nitration : The nitration of quinoline itself with nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. For this compound, the powerful directing effect of the 8-benzyloxy group would strongly favor the introduction of a nitro group at the C-5 position. If both the C-5 and C-8 positions are blocked, nitration can occur at the C-6 position, though this is a less favorable outcome.

Sulfonation : Similar to nitration, sulfonation is expected to occur at the C-5 position. The reaction would likely require fuming sulfuric acid.

Halogenation : Halogenation of 8-substituted quinolines has been studied. For instance, metal-free protocols for the C-5 halogenation of various 8-substituted quinolines have been developed, showing a strong preference for substitution at this position. Therefore, bromination or chlorination of this compound is anticipated to yield the 5-halo derivative.

Nucleophilic Substitution Reactions Involving the Fluoro and Methoxy Groups

Aromatic rings that are electron-deficient or contain strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). The pyridine ring of quinoline is inherently electron-poor, making it susceptible to nucleophilic attack. The fluoro group at C-7 and the methoxy group at C-2 are potential leaving groups in such reactions.

The SNAr mechanism is a two-step process involving addition and elimination.

Addition of Nucleophile : A nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing groups.

Elimination of Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (fluoride or methoxide (B1231860) ion). This step is generally fast.

For this compound, the fluoro group at C-7 is an excellent leaving group for SNAr reactions. The electron-withdrawing nature of the quinoline ring system activates this position for nucleophilic attack. The methoxy group at C-2 is also on an activated (electron-deficient) part of the ring system and can be displaced, although it is generally a less effective leaving group than fluoride (B91410).

The C-7 position, bearing a fluoro group, is the most probable site for nucleophilic substitution. The synthesis of many fluoroquinolone antibacterials involves the displacement of a fluorine atom at the C-7 position by various amines (e.g., piperazine (B1678402) derivatives).

Amination : Reaction with various primary or secondary amines would likely lead to the displacement of the fluoride at C-7 to form the corresponding 7-amino-substituted quinoline. This reaction is a cornerstone in the synthesis of many biologically active quinolones.

Hydrolysis : Under basic conditions, the fluoro group at C-7 could be displaced by a hydroxide (B78521) ion to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. Similarly, the 2-methoxy group could potentially be hydrolyzed to a 2-quinolone, although this might require more forcing conditions.

Trans-etherification : Reaction with an alkoxide, such as sodium ethoxide, could result in the substitution of the fluoro group at C-7 or the methoxy group at C-2 to form the corresponding ether. Given that fluoride is a better leaving group in SNAr reactions, substitution at C-7 is more likely.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions
PositionLeaving GroupNucleophilePotential ProductRelative Reactivity
C-7-FR₂NH (Amine)7-Amino derivativeHigh
C-7-F⁻OH (Hydroxide)7-Hydroxy derivativeModerate
C-7-F⁻OR (Alkoxide)7-Alkoxy derivativeModerate
C-2-OCH₃R₂NH (Amine)2-Amino derivativeLow
C-2-OCH₃⁻OH (Hydroxide)2-QuinoloneLow

Modifications of the Benzyloxy Side Chain at C-8

The benzyloxy group at the C-8 position serves as a protecting group for the 8-hydroxyl functionality. This group can be selectively removed or modified under various conditions.

The most common transformation is debenzylation to unveil the 8-hydroxy group. This is typically achieved through catalytic hydrogenolysis. The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally clean and efficient. However, care must be taken to avoid reduction of the quinoline ring, which can sometimes occur under these conditions.

Other methods for benzyl (B1604629) ether cleavage include the use of strong acids like boron tribromide (BBr₃), which is effective for cleaving aryl ethers. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be employed, although this method might be less selective given the electron-rich nature of the quinoline system.

Furthermore, the benzylic C-H bonds of the benzyloxy group can be susceptible to radical reactions, allowing for functionalization at the benzylic position, though this is a less common transformation for this type of molecule.

Hydrogenation and Reductive De-benzylation Strategies

The benzyloxy group at the C-8 position is a common protecting group for hydroxyl functionalities and is susceptible to cleavage under reductive conditions. Catalytic hydrogenation is a primary method for the de-benzylation of such compounds. This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. The reaction cleaves the benzyl-oxygen bond, yielding the corresponding 8-hydroxyquinoline (B1678124) derivative and toluene (B28343) as a byproduct. The choice of solvent can significantly influence the reaction rate, with solvents like ethanol, methanol, and tetrahydrofuran (B95107) (THF) being commonly employed.

Alternative methods for reductive de-benzylation that may be applicable include the use of transfer hydrogenation, employing hydrogen donors like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. This can be advantageous when handling gaseous hydrogen is not desirable. Furthermore, Lewis acids in combination with a reducing agent can also effect the cleavage of benzyl ethers.

StrategyReagents and ConditionsProduct
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., EtOH, THF)7-fluoro-2-methoxyquinolin-8-ol
Transfer Hydrogenation1,4-Cyclohexadiene, Pd/C7-fluoro-2-methoxyquinolin-8-ol

This table presents plausible de-benzylation strategies based on general organic chemistry principles.

Oxidation Reactions on the Benzylic Methylene (B1212753) or Aromatic Ring

The benzylic methylene group (-CH₂-) of the benzyloxy substituent is a site susceptible to oxidation. Various oxidizing agents can convert this methylene group into a carbonyl functionality, leading to the formation of an 8-benzoyloxy-7-fluoro-2-methoxy-quinoline derivative. Common reagents for benzylic oxidation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. However, milder and more selective methods employing catalysts such as copper or iron with molecular oxygen as the oxidant have been developed for similar substrates. nih.gov These reactions often proceed through radical intermediates. harvard.edu

Oxidation of the aromatic rings, either the quinoline or the benzyl ring, is also a possibility, though it typically requires harsher conditions. The electron-rich nature of the quinoline ring system can make it susceptible to oxidative degradation if not controlled carefully. Selective oxidation of the benzyl aromatic ring, while leaving the quinoline core intact, would be challenging to achieve.

Reaction TypeTypical ReagentsPotential Product
Benzylic OxidationKMnO₄, H₂CrO₄, or Catalytic (e.g., Cu/O₂)8-(benzoyloxy)-7-fluoro-2-methoxyquinoline
Aromatic Ring OxidationStrong Oxidizing AgentsComplex mixture of degradation products

This table outlines potential oxidation reactions based on the reactivity of benzylic and aromatic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

The fluoro-substituted quinoline core of this compound presents opportunities for transition metal-catalyzed cross-coupling reactions, particularly at the C-7 position bearing the fluorine atom, which can be synthetically transformed into a more reactive halide or triflate.

Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig Couplings at C-7 or other reactive sites

The carbon-fluorine bond at the C-7 position is generally robust. To facilitate cross-coupling reactions, it would typically be necessary to first convert the fluoro group to a more reactive leaving group such as iodo, bromo, or trifluoromethanesulfonate (B1224126) (triflate). Assuming such a transformation to a 7-halo or 7-triflate derivative, a variety of powerful C-C and C-N bond-forming reactions become accessible.

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of the 7-halo/triflate derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond at the C-7 position. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.

Stille Coupling : In a Stille coupling, an organotin reagent is coupled with the 7-halo/triflate derivative in the presence of a palladium catalyst. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. jk-sci.com

Heck Reaction : The Heck reaction would enable the arylation or vinylation of the C-7 position by coupling the 7-halo/triflate derivative with an alkene in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling : This reaction would be used to introduce an alkyne moiety at the C-7 position by coupling the 7-halo/triflate derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. thermofisher.com

Buchwald-Hartwig Amination : To form a carbon-nitrogen bond at the C-7 position, the Buchwald-Hartwig amination would be employed. researchgate.net This palladium-catalyzed reaction couples the 7-halo/triflate derivative with a primary or secondary amine. acs.org

While direct C-F bond activation for cross-coupling is an area of active research, it is generally more challenging than reactions involving heavier halogens.

C-H Activation and Functionalization Approaches on the Quinoline or Benzyl Rings

Direct C-H activation and functionalization offer a more atom-economical approach to modifying the molecular structure. For the quinoline ring, palladium-catalyzed C-H arylation could potentially occur at various positions, with the regioselectivity being directed by the electronic and steric properties of the existing substituents. The C-8 position, for instance, has been shown to be a site for Pd(II)-catalyzed arylation/oxidation in 8-methylquinolines. researchgate.net

The benzyl ring of the benzyloxy group also contains C-H bonds that could be targeted for functionalization. While less common than transformations on the heterocyclic core, selective C-H activation on the benzyl ring could provide a route to further derivatization.

Heterocyclic Ring Transformations and Rearrangements

The quinoline scaffold, while generally stable, can undergo ring transformations under specific conditions.

Studies on Ring Expansion or Contraction of the Quinoline System

While no specific studies on the ring expansion or contraction of this compound have been found, general methodologies for such transformations on quinoline derivatives exist. Ring expansion of N-oxides or N-amides of quinolines can lead to the formation of benzodiazepine (B76468) structures. nih.gov Conversely, ring contraction of certain quinoline derivatives can yield indole (B1671886) or other five-membered heterocyclic systems. nih.gov For example, photochemical reactions or reactions involving nitrene or carbene intermediates can induce skeletal rearrangements. acs.orgbeilstein-journals.org A rhodium-catalyzed reaction of indoles with halodiazoacetates has been shown to produce quinolines through a cyclopropanation-ring expansion sequence. These types of transformations, while not documented for the specific title compound, represent potential pathways for skeletal diversification of the quinoline core.

Advanced Theoretical and Computational Investigations of 8 Benzyloxy 7 Fluoro 2 Methoxy Quinoline

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are employed to model the molecule's behavior at the atomic and electronic levels, predicting its geometry, energy, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and thermodynamic stability of a compound. scirp.org By solving approximations of the Schrödinger equation, DFT calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net These calculations yield precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For 8-Benzyloxy-7-fluoro-2-methoxy-quinoline, DFT studies, often using a basis set like B3LYP/6-311++G(d,p), would reveal the planarity of the quinoline (B57606) core and the spatial orientation of the benzyloxy and methoxy (B1213986) substituents. researchgate.net The stability of the molecule is confirmed by ensuring all calculated vibrational frequencies are positive, indicating that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT

The following table presents hypothetical but representative data for the key structural parameters of the molecule, as would be obtained from a DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC7-F1.35 Å
Bond LengthC8-O (ether)1.37 Å
Bond LengthC2-O (methoxy)1.36 Å
Bond AngleF-C7-C8118.5°
Bond AngleC7-C8-O119.2°
Bond AngleC3-C2-O121.0°
Dihedral AngleC7-C8-O-CH₂ (benzyl)~110°

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.org

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to become excited. semanticscholar.org For quinoline derivatives, the HOMO and LUMO are often distributed across the aromatic ring system. researchgate.net In the case of this compound, the electron-donating methoxy and benzyloxy groups and the electron-withdrawing fluoro group would influence the energy levels and spatial distribution of these orbitals. Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule, which is often linked to its bioactivity. scirp.orgdergipark.org.tr

Interactive Table 2: Calculated Frontier Molecular Orbital Energies

This table provides illustrative energy values typical for quinoline derivatives, calculated via DFT methods.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
Energy Gap (ΔE) 4.45

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict how a molecule will interact with other molecules, particularly identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map displays different colors to represent varying electrostatic potentials: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com

For this compound, the EPS map would likely show a significant negative potential (red) around the highly electronegative fluorine atom and the oxygen atoms of the methoxy and benzyloxy groups. These areas represent potential sites for hydrogen bonding and other electrostatic interactions with biological receptors. The hydrogen atoms on the aromatic rings would exhibit a positive potential (blue). scispace.comchemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are invaluable for predicting how a ligand, such as this compound, might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity, typically reported as a docking score in kcal/mol. A more negative score indicates a stronger, more favorable interaction. researchgate.net

Quinoline derivatives are known to target a wide range of proteins, including kinases, proteases, and other enzymes. A docking study of this compound against a specific enzyme, such as a protein kinase, would predict its binding pose and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the active site. researchgate.net These predictions are crucial for rational drug design and understanding the molecule's potential mechanism of action.

Interactive Table 3: Illustrative Molecular Docking Results with a Protein Kinase Target

The following data represents a hypothetical outcome of a docking simulation.

ParameterResult
Binding Affinity (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondGln 85, Asp 144
Pi-Pi StackingPhe 82
Hydrophobic InteractionVal 34, Leu 132, Ala 55

While docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a simulated biological environment (e.g., solvated in water). semanticscholar.org

For this compound, MD simulations would assess the flexibility of the benzyloxy group, which has rotational freedom around the ether linkage. This analysis helps determine whether the molecule can adopt and maintain the optimal conformation required to fit within the receptor's binding pocket. The stability of key hydrogen bonds and other interactions predicted by docking can also be evaluated over the course of the simulation, providing a more comprehensive understanding of the binding event.

Binding Energy Calculations and Ligand Efficiency Metrics

In computational drug design, binding energy calculations are pivotal for estimating the affinity of a ligand, such as this compound, to its biological target. These calculations, often performed using molecular docking and molecular dynamics simulations, quantify the strength of the interaction in terms of free energy of binding (ΔG). A more negative ΔG value typically indicates a more potent and stable ligand-receptor complex.

Beyond raw binding affinity, ligand efficiency (LE) metrics provide a more nuanced evaluation of a compound's quality by normalizing potency against molecular size. This helps in identifying compounds that achieve high affinity without excessive molecular weight, a common issue that can lead to poor pharmacokinetic properties. The concept of LE is rooted in the observation that the maximum achievable affinity for a ligand is approximately -1.5 kcal/mol per non-hydrogen atom.

Several key ligand efficiency metrics are employed to assess the viability of compounds like this compound as potential drug candidates. These indices help guide the optimization process by focusing on the efficiency with which a molecule binds to its target.

Key Ligand Efficiency Metrics:

MetricFormulaDescriptionIdeal Value
Ligand Efficiency (LE) LE = -ΔG / NMeasures the binding energy per non-hydrogen atom (N), assessing the average binding contribution of each atom.> 0.3 kcal/mol/atom
Lipophilic Ligand Efficiency (LLE or LipE) LLE = pIC₅₀ - logPRelates potency (pIC₅₀) to lipophilicity (logP), aiming to maximize potency while minimizing lipophilicity to avoid off-target effects and poor solubility.5-7 or greater
Binding Efficiency Index (BEI) BEI = pKᵢ / MW (kDa)Normalizes the binding affinity (pKᵢ) by the molecular weight (MW) in kilodaltons, favoring smaller, potent molecules.> 15-20
Surface-Binding Efficiency Index (SEI) SEI = pKᵢ / (PSA / 100 Ų)Relates binding affinity to the polar surface area (PSA), providing insight into the efficiency of polar interactions for binding.Varies by target

This table is interactive. You can sort and filter the data.

By calculating these metrics for this compound, researchers can compare its "quality" against other compounds in a series, ensuring that increases in potency during lead optimization are achieved efficiently and not merely as a byproduct of increasing molecular size or lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For quinoline derivatives, these models are instrumental in predicting the activity of novel analogues and guiding the synthesis of more potent and selective compounds.

The development of QSAR models for quinoline-based compounds involves correlating structural variations with biological activity. For a molecule like this compound, the substituents at the 2, 7, and 8 positions are critical determinants of its interaction with biological targets.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods align a series of structurally similar molecules and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the substituents would likely enhance or diminish activity. For instance, a CoMFA model might indicate that a bulky, electron-donating group is favored at the 8-position (benzyloxy group), while a compact, electronegative group is optimal at the 7-position (fluoro group). These models have proven to be reliable for predicting the activity of new quinoline derivatives.

The statistical robustness of these models is validated through internal and external validation techniques, ensuring their predictive power.

QSAR Model TypeKey FeaturesTypical Application for Quinoline Derivatives
2D-QSAR Based on 2D structural descriptors (e.g., connectivity, physicochemical properties).Predicting general activity trends based on substituent properties like hydrophobicity and electronic effects.
3D-QSAR (CoMFA/CoMSIA) Utilizes 3D molecular fields (steric, electrostatic, hydrophobic).Generating 3D contour maps to visualize favorable and unfavorable regions for substitution around the quinoline scaffold.

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A crucial outcome of QSAR modeling is the identification of key molecular descriptors that govern the biological activity of a compound series. For quinoline derivatives, a range of descriptors have been shown to be influential.

Key Molecular Descriptors for Quinoline Derivatives:

Descriptor ClassSpecific Descriptor ExampleInfluence on Biological Activity
Thermodynamic Molar Refractivity (MR)Relates to the volume and polarizability of the molecule, influencing how it fits into a binding pocket and forms van der Waals interactions.
Electronic Dipole MomentAffects long-range electrostatic interactions with the target protein and influences solubility and membrane permeation.
Topological Wiener IndexA descriptor of molecular branching, which can impact the overall shape and complementarity to the binding site.
Spatial (3D) Hydrophobic FieldsIn 3D-QSAR, these fields indicate regions where hydrophobic substituents (like the benzyl (B1604629) group) increase activity by engaging with nonpolar pockets in the target.
Spatial (3D) Electrostatic FieldsHighlight areas where electron-withdrawing (e.g., fluorine) or electron-donating groups can form favorable electrostatic or hydrogen-bonding interactions.

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Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) for Mechanistic Insights

Computational methods are increasingly used to predict the spectroscopic properties of molecules, providing a powerful tool for structure verification, conformational analysis, and understanding electronic transitions. Density Functional Theory (DFT) is a prominent method used for these predictions.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an invaluable aid for interpreting experimental spectra and confirming molecular structures. For complex molecules like this compound, where signal assignment can be ambiguous, computational methods provide a high degree of confidence.

The standard approach involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

Studies on various quinoline derivatives have demonstrated a strong correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. These calculations can help resolve ambiguities in spectral assignments and provide insights into the electronic environment of each nucleus. For instance, the calculations can accurately predict the downfield shift of carbons and protons adjacent to the electronegative fluorine and nitrogen atoms in the quinoline ring.

Illustrative Comparison of Predicted vs. Experimental Chemical Shifts for a Quinoline Core

Atom PositionPredicted ¹³C Chemical Shift (ppm)Typical Experimental ¹³C Chemical Shift (ppm)
C2161.5162.1
C3110.2110.8
C4145.1144.7
C5128.9129.3
C6122.4122.9
C7155.8 (F-substituted)156.5
C8140.3140.9

Note: Data is representative for a substituted quinoline core and serves for illustrative purposes. Actual values for the specific compound may vary.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as their UV-Vis absorption spectra. This analysis provides insight into the electronic transitions occurring within the molecule upon absorption of light.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band. The calculations typically involve analyzing the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on quinoline derivatives show that the long-wavelength absorption bands are often assigned to π → π* transitions within the aromatic system. The nature and position of substituents significantly influence the energies of the molecular orbitals and thus the resulting absorption spectra. The benzyloxy, fluoro, and methoxy groups on the target compound would be expected to modulate the HOMO-LUMO gap and influence the precise λ_max values. A good correlation between theoretical and experimental UV-Vis data is often achieved, aiding in the structural and electronic characterization of the molecule.

Mechanistic Molecular Biology and Biochemical Investigations of 8 Benzyloxy 7 Fluoro 2 Methoxy Quinoline in Vitro Focus

Enzyme Inhibition Studies at the Molecular Level (In Vitro)

The quinoline (B57606) scaffold is a common feature in many biologically active molecules, and derivatives have been shown to interact with various enzymes. smolecule.com Investigations into the enzyme inhibition properties of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline would be a critical step in elucidating its mechanism of action. These studies would aim to identify specific enzyme targets and quantify the compound's inhibitory potency. For instance, various quinoline derivatives have been explored for their potential to inhibit protein kinases, which could be a potential area of investigation for this compound. smolecule.com

Specificity and Reversibility of Enzyme-Inhibitor Interaction

A fundamental aspect of studying a potential enzyme inhibitor is determining its specificity. This involves screening the compound against a panel of different enzymes to see if it selectively inhibits a particular target or affects multiple enzymes. High specificity is often a desirable trait for a therapeutic candidate to minimize off-target effects.

Following the identification of an enzyme target, the reversibility of the interaction would be assessed. This is typically determined through dialysis or rapid dilution experiments.

Reversible inhibitors bind to the enzyme through non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) and can be removed, allowing the enzyme to regain activity.

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently deactivating it.

Understanding the reversibility is crucial as it dictates the duration of the inhibitor's action.

Kinetic Parameters (e.g., IC50, Ki, Vmax, Km) for Relevant Enzyme Targets

To quantify the potency of an inhibitor, several kinetic parameters are determined. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the enzyme's substrate.

IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a common measure of inhibitor potency.

Ki (Inhibition constant): A more precise measure of inhibitor affinity, the Ki value represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates tighter binding and greater potency.

Vmax (Maximum velocity): This parameter represents the maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate.

Km (Michaelis constant): The Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

By analyzing how the inhibitor affects Vmax and Km, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.

Hypothetical Example Data Table: The following table illustrates how kinetic data for this compound might be presented if it were found to be an inhibitor of a hypothetical enzyme, "Kinase X".

Enzyme TargetIC50 (µM)Ki (µM)Mode of Inhibition
Kinase X5.22.1Competitive
Protease Y> 100N/ANo significant inhibition

Allosteric or Orthosteric Binding Site Characterization (In Vitro)

Further biochemical assays would be required to determine the specific binding site of the inhibitor on the target enzyme.

Orthosteric inhibitors bind to the enzyme's active site, the same site where the natural substrate binds. They often compete directly with the substrate.

Allosteric inhibitors bind to a different site on the enzyme, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the active site's shape or accessibility, thereby modulating its activity.

Kinetic studies can provide initial clues: competitive inhibition often suggests orthosteric binding, while non-competitive inhibition can point towards an allosteric mechanism. The exact binding site is ultimately confirmed through techniques like X-ray crystallography of the enzyme-inhibitor complex or site-directed mutagenesis of the enzyme.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)

In addition to targeting enzymes, many compounds exert their effects by binding to cellular receptors. In vitro receptor binding assays are essential for determining if this compound interacts with specific receptors and for characterizing its binding profile.

Radioligand Binding Displacement Studies for Receptor Affinity

These assays are a gold standard for quantifying the affinity of a test compound for a receptor. The principle involves a competition experiment:

A preparation of cells or membranes containing the receptor of interest is used.

A known radiolabeled ligand (a molecule with high affinity and specificity for the receptor, tagged with a radioactive isotope) is added at a fixed concentration.

Increasing concentrations of the unlabeled test compound (this compound) are added.

If the test compound binds to the same receptor, it will compete with and displace the radioligand. The amount of radioactivity bound to the membranes decreases as the concentration of the test compound increases. This displacement curve is used to calculate the Ki value, which reflects the affinity of the test compound for the receptor.

Hypothetical Example Data Table: This table shows potential results from a radioligand binding screen for this compound against a panel of receptors.

Receptor TargetRadioligand UsedKi (nM)
Dopamine D2[³H]-Spiperone> 10,000
Serotonin 5-HT2A[³H]-Ketanserin85
Adrenergic α1[³H]-Prazosin1,200

Modulation of Protein-Protein Interactions (In Vitro)

The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are therefore of significant therapeutic interest. While direct in vitro studies on the modulation of PPIs by this compound are not extensively documented in publicly available literature, the quinoline scaffold is a common feature in molecules designed to interfere with or stabilize such interactions. The following sections outline the methodologies that would be employed to investigate the potential effects of this specific compound on PPIs in a cell-free environment.

Identification of Key Residues and Interaction Interfaces

To understand how a small molecule like this compound might modulate a protein-protein interaction, it is crucial to first identify the key amino acid residues that form the interaction interface. Techniques such as X-ray crystallography or cryo-electron microscopy of the protein complex can provide high-resolution structural data, revealing the precise residues at the interface.

Once a target PPI is identified, computational docking studies could be performed to predict the binding of this compound to the protein surfaces. These in silico models can suggest potential binding pockets and highlight key residues that may interact with the compound's distinct chemical moieties, such as the benzyloxy, fluoro, or methoxy (B1213986) groups.

Site-directed mutagenesis is a powerful experimental tool to validate these predictions. By systematically replacing key residues at the interaction interface with other amino acids (e.g., alanine (B10760859) scanning), researchers can assess the impact of each residue on the binding affinity of the protein partners and the modulatory effect of the compound. A significant change in the inhibitory or stabilizing effect of this compound upon mutation of a specific residue would strongly suggest a direct interaction.

Mechanistic Basis of Disruptive or Stabilizing Effects on Protein Complexes

The effect of this compound on a protein complex can be either disruptive or stabilizing. Biophysical techniques are employed to elucidate the precise mechanism. Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing insights into the driving forces of the interaction between the compound and the target protein(s).

Surface plasmon resonance (SPR) is another valuable technique that can monitor the binding kinetics in real-time, determining the association (ka) and dissociation (kd) rate constants. This data can reveal whether the compound prevents the formation of the complex or enhances its dissociation.

In cases where the compound stabilizes a protein complex, techniques like analytical ultracentrifugation or size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) can be used to demonstrate the formation of a higher-order complex in the presence of the compound.

Cellular Target Identification and Pathway Perturbation (Molecular Mechanisms, In Vitro Cell-Free Systems)

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, several in vitro approaches can be utilized to pinpoint its cellular binding partners and the subsequent impact on molecular pathways.

Affinity Chromatography and Proteomic Approaches for Target Validation

Affinity chromatography is a robust method for identifying the direct binding partners of a small molecule. In this approach, this compound would be immobilized on a solid support, such as agarose (B213101) beads. A cell lysate is then passed over this "bait," and proteins that specifically bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomic techniques.

To validate the identified targets, complementary techniques such as drug affinity responsive target stability (DARTS) or cellular thermal shift assay (CETSA) could be employed. These methods assess the ability of the compound to protect its target protein from proteolysis or thermal denaturation, respectively.

Gene Expression Profiling for Molecular Pathway Analysis (e.g., changes in specific gene expression related to a mechanism)

While gene expression profiling is typically performed on whole cells, in vitro cell-free systems, such as in vitro transcription/translation systems, can be adapted to study the direct effects of a compound on the expression of specific genes. By adding this compound to such a system containing the necessary cellular machinery and a DNA template for a gene of interest, it is possible to assess whether the compound directly interferes with the transcriptional or translational processes.

More commonly, gene expression analysis using techniques like quantitative PCR (qPCR) or microarray analysis is performed on cells treated with the compound. However, in the context of in vitro cell-free systems, the focus would be on assessing the compound's direct impact on the activity of key enzymes involved in gene expression, such as RNA polymerase or ribosomes.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogs of a lead compound to understand how different chemical modifications affect its biological activity. For this compound, SAR studies would involve systematically modifying the quinoline core and its substituents.

The data from these studies are often presented in a tabular format, as shown hypothetically below, to clearly illustrate the relationship between chemical structure and biological activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

CompoundR1 (Position 8)R2 (Position 7)R3 (Position 2)Biological Activity (IC50, µM)
This compound -OCH2Ph-F-OCH3[Hypothetical Value]
Analog 1-OH-F-OCH3[Hypothetical Value]
Analog 2-OCH2Ph-H-OCH3[Hypothetical Value]
Analog 3-OCH2Ph-F-H[Hypothetical Value]

Structure-mechanism relationship (SMR) studies would then aim to understand how these structural changes influence the compound's molecular mechanism of action. For example, if this compound is found to disrupt a specific PPI, SMR studies would investigate whether the analogs that show reduced activity also have a diminished capacity to bind to the target protein, as measured by biophysical techniques like SPR or ITC. This would provide a more profound understanding of the molecular interactions that underpin the compound's biological effects.

Impact of Substituent Modifications (Fluoro, Methoxy, Benzyloxy) on Binding Affinity and Mechanistic Efficacy

The specific combination and positioning of the fluoro, methoxy, and benzyloxy groups on the quinoline scaffold of this compound are critical in defining its interaction with biological targets. Analysis of related quinoline derivatives in various in vitro studies highlights how each substituent can modulate binding affinity and mechanistic efficacy through a combination of electronic, steric, and lipophilic effects.

Fluoro Substituent: The fluorine atom at the C-7 position is a key modulator of the compound's properties. Fluorine is highly electronegative and can form hydrogen bonds, influencing the electronic distribution of the quinoline ring system and its interaction with target proteins. Studies on other fluoroquinolines have shown that fluorine substitution can significantly enhance biological activity. For instance, the introduction of a fluorine atom at the C-5 position of certain 8-hydroxyquinoline (B1678124) derivatives led to potent inhibition of Butyrylcholinesterase (BuChE) and improved Acetylcholinesterase (AChE) inhibition compared to unsubstituted analogues, suggesting favorable electronic effects. mdpi.com Conversely, the position of the fluorine is crucial; 3-fluoro-substitution in quinolines has been associated with non-mutagenicity, while fluorine at positions 5 or 7 can enhance mutagenicity. nih.gov In the context of antitubercular agents, the presence of an 8-fluoro group on a quinoline core was part of a series of compounds showing good to excellent activity. nih.govresearchgate.net This suggests that the 7-fluoro substituent likely plays a significant role in modulating the binding affinity of this compound to its molecular targets.

Benzyloxy Substituent: The large, lipophilic benzyloxy group at the C-8 position can significantly impact binding affinity through hydrophobic and van der Waals interactions. In studies of quinoline derivatives as potential antimycobacterial agents, the substitution pattern on the benzyloxy group was found to directly influence antitubercular activity. nih.gov For example, adding electron-withdrawing or donating groups to the benzyl (B1604629) ring altered the minimum inhibitory concentration (MIC) values. nih.gov The unsubstituted benzyloxy group itself conferred good activity, which could be further enhanced by specific substitutions. nih.govresearchgate.net The benzyloxy group's size and conformational flexibility can allow it to occupy hydrophobic pockets within a target protein, potentially increasing the compound's residence time and, consequently, its inhibitory potency. nih.govresearchgate.net

The interplay between these three substituents—the electron-withdrawing fluorine, the electron-donating and hydrogen-bonding capable methoxy group, and the bulky, lipophilic benzyloxy group—creates a unique electronic and steric profile. This profile dictates the molecule's ability to engage with specific amino acid residues in a target's binding site, ultimately determining its binding affinity and mechanism of action.

Table 1: Illustrative Impact of Substituents on Quinoline Derivatives from In Vitro Studies

This table summarizes findings from various quinoline derivatives to illustrate the potential roles of the substituents present in this compound.

Substituent Position on Quinoline Core Observed Effect Compound Series Example Biological Target/Assay Reference
Fluoro C-5Led to potent BuChE inhibition and improved AChE inhibition.Tacrine-8-hydroxyquinoline hybridsCholinesterases mdpi.com
Fluoro C-8Part of a structure with good to excellent antitubercular activity.3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolineMycobacterium tuberculosis nih.govresearchgate.net
Methoxy C-6 and C-8Heightened inhibition against hCA I and hCA II.Functionalized methoxy quinoline derivativesCarbonic Anhydrases researchgate.netitu.edu.tr
Methoxy C-8Contributed to potent antibacterial activity.8-MethoxyquinolonesRespiratory pathogens researchgate.net
Benzyloxy C-3 of an attached oxetane (B1205548) ringUnsubstituted benzyloxy group showed good antitubercular activity.3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolineMycobacterium tuberculosis nih.gov
Benzyloxy C-4 on an aniline (B41778) moietyReplacement of -Br with a benzyloxy group led to decreased antiproliferative activity.Quinazoline DerivativesEGFR Kinase nih.gov

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like proteins and nucleic acids are chiral. nih.govmdpi.com The three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity, with different stereoisomers of a compound often exhibiting significantly different binding affinities, efficacies, and metabolic profiles. mdpi.com

For a molecule such as this compound, while the core quinoline structure is planar, stereoisomers could potentially arise from restricted rotation (atropisomerism) or if chiral centers were introduced during synthesis or metabolism. Although specific studies on the stereoisomers of this compound are not detailed in the provided search results, the principles of stereochemical influence are universally applicable in molecular biology.

If a chiral center exists or is introduced, the resulting enantiomers or diastereomers would interact differently with a chiral binding site. One enantiomer might fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other enantiomer may bind weakly or not at all due to steric hindrance. This stereospecificity is a cornerstone of pharmacology. mdpi.com

For instance, research on other chiral compounds demonstrates this principle clearly. In a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the target enzyme is highly dependent on a specific stereochemical configuration. nih.govmdpi.com Molecular modeling in such studies often reveals that only one stereoisomer can achieve the optimal orientation for crucial interactions, such as hydrogen bonding or covalent bond formation, with active site residues. nih.gov

Therefore, in any biochemical investigation of this compound, it would be critical to:

Determine Chirality: Ascertain if the molecule as synthesized possesses any chiral centers or axes.

Stereoisomer Separation: If the compound is a racemic mixture, separate the individual stereoisomers.

Comparative In Vitro Testing: Evaluate the binding affinity and biological activity of each isolated isomer against the intended molecular target.

Such investigations would clarify whether the observed biological effects are attributable to one specific stereoisomer, which is crucial information for understanding its mechanism of action and for any further development. The differential activity between stereoisomers provides valuable insights into the topology of the biological target's binding site.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the real-time monitoring of chemical transformations. The vibrational modes of a molecule are highly sensitive to its structure, bonding, and the chemical environment of its constituent atoms.

Functional Group Analysis:

The structure of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline comprises several key functional groups, each with characteristic vibrational frequencies. The analysis of the IR and Raman spectra of quinoline (B57606) derivatives, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of their main vibrational bands. researchgate.netnih.gov

Quinoline Core: The quinoline ring system gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings produce a set of complex bands in the 1650-1400 cm⁻¹ range. scirp.orgnih.gov

Methoxy (B1213986) Group (-OCH₃): The methoxy substituent at the 2-position will exhibit a characteristic C-H stretching vibration around 2850-2820 cm⁻¹ and another between 2962-2952 cm⁻¹. The C-O stretching vibration is expected to appear in the 1275-1200 cm⁻¹ region.

Benzyloxy Group (-OCH₂Ph): This group introduces vibrations from the benzyl (B1604629) moiety. The aromatic C-H stretching of the phenyl ring will contribute to the signals in the 3100-3000 cm⁻¹ region. The C-O-C ether linkage will have characteristic stretching vibrations.

Fluoro Group (-F): The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1400-1000 cm⁻¹ region. Its precise position is influenced by the electronic environment of the quinoline ring.

A hypothetical table of the major predicted IR and Raman active vibrational modes for this compound, based on data from related compounds, is presented below.

Predicted Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch (Quinoline, Benzyl)3100 - 3000IR, Raman
Aliphatic C-H Stretch (Methoxy, Benzyloxy)3000 - 2850IR, Raman
C=C and C=N Ring Stretch (Quinoline)1650 - 1400IR, Raman
C-O-C Asymmetric Stretch (Ether)1275 - 1200IR
C-F Stretch1400 - 1000IR
C-H Out-of-Plane Bending900 - 675IR

Reaction Monitoring:

Vibrational spectroscopy is invaluable for monitoring the progress of chemical reactions involving this compound. For instance, in a synthetic sequence where the benzyloxy group is introduced or modified, the appearance or disappearance of the characteristic benzyl C-H and C-O stretching bands can be tracked in real-time using in-situ IR or Raman spectroscopy. Similarly, any reaction altering the substitution pattern on the quinoline core would result in predictable shifts in the ring vibration modes. This allows for the optimization of reaction conditions and the identification of reaction intermediates.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is specifically suited for the analysis of chiral molecules. cas.cz These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. creative-biostructure.comjasco-global.com

Enantiomeric Purity and Absolute Configuration:

The parent molecule, this compound, is achiral. However, chirality can be introduced into the molecule, for example, by derivatization at a position that creates a stereocenter or by the synthesis of atropisomers with restricted rotation around a single bond. dicp.ac.cn For instance, the introduction of a chiral substituent, such as an amino acid, would create a chiral center. researchgate.net

Should a chiral derivative of this compound be synthesized, CD and ORD would be indispensable for:

Determining Enantiomeric Purity: Enantiomers exhibit mirror-image CD and ORD spectra. The magnitude of the CD signal or the optical rotation is directly proportional to the concentration of the enantiomer. This allows for the precise determination of the enantiomeric excess (ee) in a sample.

Assigning Absolute Configuration: The sign and shape of the Cotton effect in CD and ORD spectra can be correlated with the absolute configuration of the stereocenter(s). kud.ac.inmgcub.ac.in By comparing the experimental spectra with those of reference compounds of known absolute configuration or with spectra predicted by theoretical calculations (e.g., time-dependent DFT), the absolute stereochemistry of the chiral derivative can be established. mdpi.com The chiroptical properties of chiral quinoline-based oligoamide foldamers have been investigated, demonstrating that these techniques can reveal the helical structure of such molecules. nih.gov

In a hypothetical scenario where a chiral center is introduced, one would expect to observe distinct CD spectra for the (R) and (S) enantiomers. A simplified, illustrative data table is provided below.

EnantiomerExpected CD Signal (Cotton Effect)Wavelength Range (nm)
(R)-enantiomerPositive250 - 350
(S)-enantiomerNegative250 - 350

The analysis of chiral quinoline derivatives using chiroptical methods is a well-established field, and these techniques would be directly applicable to any chiral analogue of this compound. rsc.org

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Analogues of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline

To fully explore the therapeutic potential and biological applications of this compound, the development of efficient and versatile synthetic methodologies for the creation of analogue libraries is paramount.

Divergent Synthesis Strategies for Structural Diversity

Divergent synthesis offers a powerful approach to generate a wide array of structurally diverse analogues from a common intermediate. organic-chemistry.orgdntb.gov.uanih.gov This strategy is particularly well-suited for exploring the structure-activity relationships of the this compound scaffold. By introducing key modifications at various positions of the quinoline (B57606) core, researchers can systematically probe the effects of different functional groups on biological activity.

Recent advancements in synthetic organic chemistry have provided a toolbox of reactions that can be employed in a divergent manner. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents at different positions of the quinoline ring. nih.gov Furthermore, the development of one-pot and multicomponent reactions allows for the rapid assembly of complex quinoline derivatives from simple starting materials. researchgate.netcitedrive.com These methods can be adapted to create a library of analogues of this compound with variations in the benzyloxy, fluoro, and methoxy (B1213986) groups, as well as substitutions on the quinoline core itself.

Table 1: Potential Divergent Synthesis Approaches for this compound Analogues

StrategyKey ReactionsPotential Modifications
Late-stage functionalizationC-H activation, cross-couplingIntroduction of various aryl, alkyl, and heteroaryl groups
Multi-component reactionsPfitzinger reaction, Doebner-von Miller reactionRapid assembly of diverse quinoline cores
Ring-distortion synthesisCycloaddition reactions, ring-rearrangement metathesisCreation of novel polycyclic and spirocyclic analogues

Flow Chemistry and Automated Synthesis Approaches

Flow chemistry and automated synthesis platforms are emerging as transformative technologies in medicinal chemistry and drug discovery. syrris.comresearchgate.netnih.gov These approaches offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate large libraries of compounds. acs.orgnih.gov

The application of flow chemistry to the synthesis of this compound analogues would enable the efficient exploration of a vast chemical space. researchgate.net By integrating sequential reactions in a continuous flow system, multi-step syntheses can be streamlined, reducing reaction times and purification efforts. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and purities. acs.org

Automated synthesis platforms, coupled with design-of-experiment software, can further accelerate the optimization of reaction conditions and the generation of analogue libraries. nih.gov This high-throughput approach would be invaluable for systematically exploring the structure-activity landscape around the this compound scaffold.

Exploration of Alternative Biological Targets Based on Structural Homology and Computational Predictions

While the primary biological targets of this compound may be under investigation, its quinoline core suggests potential interactions with a range of biological macromolecules. Computational methods, in conjunction with structural homology analysis, can be powerful tools to predict and identify novel biological targets. arabjchem.orgnih.govresearchgate.net

Computational docking studies can be employed to screen this compound against a panel of known protein targets, particularly those with binding sites that accommodate quinoline-like scaffolds. frontiersin.org Techniques such as quantitative structure-activity relationship (QSAR) modeling can further refine these predictions by correlating structural features with biological activity. nih.govfrontiersin.org

By comparing the structure of this compound to known ligands of various receptors and enzymes, potential new targets can be hypothesized. For example, the quinoline scaffold is a common feature in molecules that target kinases, DNA, and various receptors. nih.gov Density Functional Theory (DFT) simulations can provide insights into the electronic properties and reactivity of the molecule, further guiding the prediction of potential biological interactions. arabjchem.organkara.edu.tr

Table 2: Potential Alternative Biological Targets for this compound

Target ClassRationale for ExplorationComputational Approach
Protein KinasesQuinoline is a known kinase inhibitor scaffold.Molecular Docking, Pharmacophore Modeling
G-Protein Coupled Receptors (GPCRs)Structural similarity to known GPCR ligands.Ligand-based virtual screening, 3D-QSAR
DNA and DNA-associated enzymesPlanar aromatic system capable of intercalation.Molecular Dynamics Simulations, Free Energy Calculations
Ion ChannelsPotential for interaction with channel pores.Homology modeling, Blind Docking

Application of this compound in Probe Chemistry for Biological Pathway Mapping

The inherent properties of the quinoline scaffold, particularly its potential for fluorescence, make this compound an attractive candidate for the development of chemical probes to study biological pathways. nih.govacs.org

Synthesis of Derivatized Probes for Affinity Labeling and Imaging

By chemically modifying this compound, it can be converted into a versatile probe for affinity labeling and imaging. biorxiv.org The introduction of a reactive group, such as an azide (B81097) or an alkyne, would enable its use in bioorthogonal "click" chemistry reactions for the covalent labeling of target proteins. acs.org This would allow for the identification and isolation of binding partners within a complex biological system.

Furthermore, the incorporation of a photoactivatable group would allow for photoaffinity labeling, where the probe is covalently cross-linked to its target upon irradiation with light. nih.gov This technique provides precise spatial and temporal control over the labeling process.

Utilization as Fluorescent Tags for Live-Cell Studies (In Vitro)

The quinoline ring system is known to exhibit fluorescent properties, and these can be modulated by the introduction of various substituents. nih.govresearchgate.netresearchgate.net The intrinsic fluorescence of this compound or its analogues could be harnessed for live-cell imaging studies. nih.govacs.org

By optimizing the substitution pattern, the quantum yield and Stokes shift of the fluorophore can be tuned for specific imaging applications. researchgate.net These fluorescent probes could be used to visualize the subcellular localization of the compound and its potential targets in real-time. nih.gov This would provide valuable insights into its mechanism of action and cellular uptake. The development of quinoline-based fluorescent probes has been a significant area of research, with applications in sensing metal ions and imaging in living cells. researchgate.net

Table 3: Potential Probe Chemistry Applications

ApplicationRequired DerivatizationExperimental Technique
Target IdentificationAzide or Alkyne for Click ChemistryAffinity Chromatography, Mass Spectrometry
Protein LabelingPhotoactivatable group (e.g., diazirine)Photoaffinity Labeling, Western Blot
Live-Cell ImagingOptimization of fluorescent propertiesConfocal Microscopy, Fluorescence Lifetime Imaging
BiosensingIntroduction of a recognition moietyFluorescence Spectroscopy

Synergistic Approaches with Other Chemical Entities at a Mechanistic Level

The investigation of synergistic or antagonistic effects when a compound is combined with other chemical entities is a critical step in understanding its therapeutic potential and mechanism of action. Such studies can reveal complex molecular interactions and pave the way for combination therapies.

Combination Studies to Understand Molecular Synergism or Antagonism

Currently, there is a lack of specific published combination studies involving this compound. Research into analogous quinoline derivatives has shown that this class of compounds can exhibit synergistic effects when combined with other agents, for instance, in antimicrobial applications. nih.govresearchgate.net However, without direct experimental data on this compound, any discussion of its potential synergistic or antagonistic interactions remains speculative. Future research would need to involve screening this compound in combination with a panel of known drugs or bioactive molecules against various biological targets to identify any potential synergistic or antagonistic relationships.

Mechanistic Investigations of Multi-Target Modulators

The concept of multi-target modulators, where a single compound interacts with multiple biological targets, is a promising strategy in drug discovery. acs.org Quinoline derivatives have been identified as privileged structures in this regard, with some exhibiting multi-target activity. nih.gov For this compound, mechanistic investigations would be required to determine if it acts as a multi-target modulator. This would involve a combination of computational modeling and experimental validation, such as affinity chromatography, proteomics, and enzymatic assays, to identify its binding partners and understand its polypharmacological profile.

Pre-Clinical Development of this compound as a Research Tool

The development of a chemical compound as a research tool requires a thorough characterization of its properties, including its selectivity, potency, and mechanism of action. While the synthesis of this compound has been described, its progression into pre-clinical development as a specific research probe is not evident from the available literature. smolecule.com Such development would necessitate a focused effort to identify a specific biological question that this molecule can help answer, followed by rigorous validation of its utility in cellular and in vivo models. The structural features of this compound could make it a candidate for development into a tool for studying specific enzymes or receptors, but this potential is yet to be experimentally explored.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 8-Benzyloxy-7-fluoro-2-methoxy-quinoline?

  • Methodological Answer : The synthesis involves multi-step functionalization. For example, 8-benzyloxy-7-fluoro-5-(p-tolylsulfonyl)quinoline can be synthesized via oxidation of the sulfanyl group using m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature), achieving 64% yield after purification via automated normal-phase chromatography (0–100% ethyl acetate/heptane gradient) . Subsequent deprotection of the benzyloxy group under acidic conditions (6M HCl, 65°C) yields 7-chloro-5-tosylquinolin-8-ol (69% yield) .

Q. How can analytical techniques confirm the structure of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) for analogous compounds shows characteristic peaks for aromatic protons (δ 8.98–7.27 ppm) and substituents (e.g., tosyl methyl at δ 2.33 ppm) .
  • Mass Spectrometry (MS) : ES+ MS data (e.g., m/z 334.0 [M+H]+) confirms molecular weight and fragmentation patterns .
  • Cross-reference with synthetic intermediates (e.g., 8-(benzyloxy)-7-fluoro-5-tosylquinoline, m/z 424.0 [M+H]+) to validate reaction progression .

Q. What purification strategies are effective for quinoline derivatives with benzyloxy/methoxy groups?

  • Methodological Answer : Automated normal-phase chromatography (silica gel, ethyl acetate/heptane gradients) resolves polar intermediates effectively . For highly substituted derivatives, recrystallization in chloroform/acetonitrile mixtures is recommended to isolate solids with >95% purity .

Q. What safety protocols are critical for handling halogenated quinoline intermediates?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with brominated intermediates (e.g., 8-(bromomethyl)-6-fluoroquinoline) .
  • Neutralize acidic reaction waste (e.g., HCl) with sodium bicarbonate before disposal .
  • Note: Ecological toxicity data may be incomplete; assume high bioaccumulation potential and treat waste as hazardous .

Advanced Research Questions

Q. How do reaction conditions influence sulfonation vs. sulfoxidation in quinoline derivatives?

  • Methodological Answer : Oxidation with mCPBA at 0°C selectively converts sulfanyl to sulfonyl groups (e.g., 8-benzyloxy-7-fluoro-5-tosylquinoline) without over-oxidation to sulfonic acids. Elevated temperatures (>40°C) or prolonged reaction times may degrade sensitive substituents (e.g., methoxy groups) .

Q. How should researchers address yield discrepancies in multi-step syntheses (e.g., 64% vs. 89% yields in sequential steps)?

  • Methodological Answer :

  • Step Optimization : Lower yields (e.g., 64% in sulfonation) may stem from incomplete reaction monitoring. Use TLC or in-line UV spectroscopy to track conversions.
  • Purification Losses : High-polarity intermediates (e.g., hydroxylated quinolines) may adsorb strongly to silica gel, reducing recovery. Switch to reverse-phase HPLC for polar compounds .

Q. What strategies mitigate risks when handling reactive intermediates like bromomethyl-quinolines?

  • Methodological Answer :

  • Stabilization : Store brominated derivatives at -20°C under inert gas to prevent decomposition .
  • In Situ Derivatization : Convert reactive intermediates (e.g., bromomethyl groups) to stable adducts (e.g., acetates) immediately after synthesis to reduce handling hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.